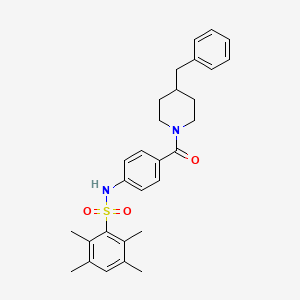
N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide is a useful research compound. Its molecular formula is C29H34N2O3S and its molecular weight is 490.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide (referred to as compound G487-0521) is a synthetic organic compound that has attracted attention due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a complex arrangement of functional groups that may influence its biological interactions. The molecular formula is C29H30N4O3, and its IUPAC name is N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide.
Key Properties:
| Property | Value |
|---|---|
| Molecular Weight | 490.6 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | 5.1 |
The biological activity of G487-0521 is primarily attributed to its interaction with various molecular targets. It is hypothesized that the compound may act as an inhibitor or modulator of specific enzymes or receptors involved in neurotransmitter regulation. For instance, it may inhibit monoamine oxidase (MAO), which plays a critical role in the metabolism of neurotransmitters such as serotonin and dopamine.
Antidepressant Effects
Research indicates that compounds similar to G487-0521 exhibit antidepressant-like effects in animal models. The benzylpiperidine moiety is known for its interaction with dopamine and norepinephrine systems, suggesting potential efficacy in treating mood disorders.
Neuroprotective Properties
Studies have shown that G487-0521 may possess neuroprotective properties, potentially through the modulation of oxidative stress pathways. This could be particularly beneficial in neurodegenerative diseases where oxidative damage is prevalent.
Study 1: Antidepressant Activity
A study conducted on mice demonstrated that G487-0521 significantly reduced depressive-like behaviors in forced swim tests compared to control groups. The results suggested a mechanism involving increased levels of serotonin and norepinephrine in the brain.
Study 2: Neuroprotection
In vitro studies using neuronal cell cultures exposed to oxidative stress revealed that G487-0521 reduced cell death and apoptosis markers. The compound was shown to enhance cell viability through antioxidant mechanisms.
Comparative Analysis with Similar Compounds
To understand the unique properties of G487-0521, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 4-Benzylpiperidine | C_{17}H_{22}N | Monoamine releasing agent |
| N-Benzylpiperidine-4-carboxaldehyde | C_{13}H_{17}NO | Precursor for various pharmaceuticals |
| N-[4-(4-benzylpiperidine-1-carbonyl)butanamide] | C_{23}H_{28}N_{2}O_{2} | Investigated for neurological effects |
Eigenschaften
IUPAC Name |
N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O3S/c1-20-18-21(2)23(4)28(22(20)3)35(33,34)30-27-12-10-26(11-13-27)29(32)31-16-14-25(15-17-31)19-24-8-6-5-7-9-24/h5-13,18,25,30H,14-17,19H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWLKJQXOFUYCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














